4-Bromo-2-fluoro-benzamidine
Overview
Description
4-Bromo-2-fluoro-benzamidine is a chemical compound with the molecular formula C7H6BrFN2 It is characterized by the presence of bromine and fluorine atoms attached to a benzamidine core
Preparation Methods
The synthesis of 4-Bromo-2-fluoro-benzamidine typically involves several steps. One common method includes the bromination of 2-fluorobenzonitrile, followed by the conversion of the resulting 4-bromo-2-fluorobenzonitrile to this compound through a reaction with ammonia or an amine source . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or nickel compounds to facilitate the reactions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
4-Bromo-2-fluoro-benzamidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamidines, while coupling reactions typically produce biaryl derivatives .
Scientific Research Applications
4-Bromo-2-fluoro-benzamidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
4-Bromo-2-fluoro-benzamidine can be compared with other similar compounds, such as:
4-Bromo-2-fluorobenzonitrile: A precursor in the synthesis of this compound, differing mainly in the functional group attached to the benzene ring.
4-Bromo-2-fluorobenzamide: Another related compound with an amide group instead of an amidine group, which may exhibit different chemical and biological properties.
2-Fluoro-4-bromobenzaldehyde: A compound with an aldehyde group, used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amidine group, which can confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-bromo-2-fluorobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQNERUWUYQVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283857 | |
Record name | 4-Bromo-2-fluorobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1100752-71-3 | |
Record name | 4-Bromo-2-fluorobenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1100752-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluorobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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